

A Comparative Guide to Orthogonal Protecting Groups for Lysine in Peptide Synthesis

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Compound of Interest

Compound Name: *Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine*

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In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for achieving high-purity, complex peptides. The lysine residue, with its reactive ϵ -amino group, is a frequent site for post-translational modifications, branching, or the attachment of labels and cargo molecules. The success of these sophisticated synthetic strategies hinges on the careful selection of a lysine side-chain protecting group that can be selectively removed without affecting other protecting groups or the peptide-resin linkage.

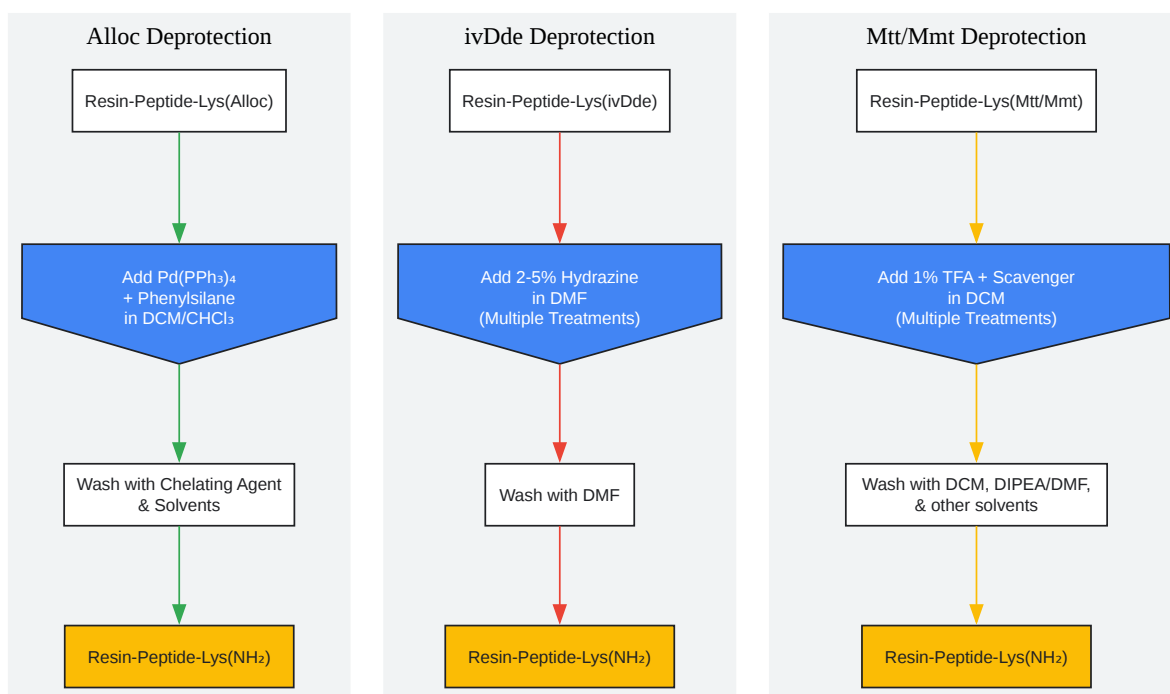
This guide provides an objective comparison of the most commonly employed orthogonal protecting groups for the ϵ -amino group of lysine in Fmoc-based SPPS. We will delve into their deprotection conditions, performance data, and potential side reactions, offering a comprehensive resource to inform your synthetic strategy.

The Principle of Orthogonal Protection in SPPS

The core of orthogonal protection lies in the use of multiple classes of protecting groups that are labile to different, non-interfering chemical conditions. In the context of Fmoc-SPPS, the temporary $N\alpha$ -Fmoc group is removed at each cycle with a base (typically piperidine), while the "permanent" side-chain protecting groups and the resin linker are stable to this treatment and are typically cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).

Semi-permanent protecting groups for lysine offer a third level of orthogonality, allowing for the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other side chains, as well as the N-terminus, remain protected. This enables on-resin modifications at the lysine ϵ -amino group.

Below is a logical diagram illustrating the concept of orthogonal protection in Fmoc-SPPS.



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